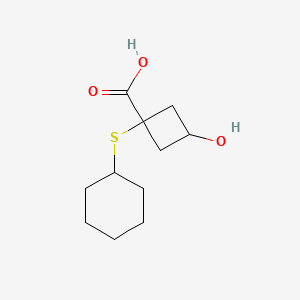

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a cyclohexylsulfanyl substituent, a hydroxyl group, and a carboxylic acid moiety. The cyclohexylsulfanyl group contributes to lipophilicity, while the hydroxyl and carboxylic acid groups enable hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

Molecular Formula |

C11H18O3S |

|---|---|

Molecular Weight |

230.33 g/mol |

IUPAC Name |

1-cyclohexylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h8-9,12H,1-7H2,(H,13,14) |

InChI Key |

MQETXQZEVWVLFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SC2(CC(C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Example (Adapted from Patent CN101555205B)

- The hydrolysis step uses strong aqueous hydrochloric acid and prolonged heating to convert dialkyl esters into the cyclobutane carboxylic acid.

- Different dialkyl esters (ethyl, methyl, isopropyl) affect the yield and reaction time.

- The product is isolated by filtration, extraction with ether, drying, and recrystallization.

This method is advantageous due to the use of commercially available raw materials, mild reaction conditions, and scalability for industrial application.

Introduction of the Hydroxy Group at the 3-Position

Hydroxylation at the 3-position of the cyclobutane ring can be achieved by selective oxidation or via nucleophilic substitution on a suitable precursor.

- One approach involves reduction of a 3-oxo substituent to a 3-hydroxy group using mild reducing agents such as sodium borohydride or catalytic hydrogenation.

- Alternatively, epoxidation of an alkene precursor followed by ring opening can introduce the hydroxy functionality.

Specific conditions depend on the substrate and protecting groups present.

The introduction of the cyclohexylsulfanyl group typically involves nucleophilic substitution on a halogenated cyclobutane intermediate or via thiol addition:

- Starting from a 1-halocyclobutane-3-hydroxycarboxylic acid, reaction with cyclohexanethiol under basic or neutral conditions can substitute the halogen with the cyclohexylsulfanyl moiety.

- Alternatively, thiol-ene click chemistry or radical addition methods may be employed if an alkene precursor is available.

Reaction conditions require careful control to avoid side reactions such as over-oxidation or ring opening.

Summary Table of Key Preparation Steps

| Step | Intermediate | Reaction Type | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | 2,2-Dichloromethyl-1,3-dioxolane | Ketal formation | 3-Dichloroacetone, ethylene glycol, p-methylbenzenesulfonic acid, toluene, reflux | 88-92% | Water removal critical |

| 2 | 3-Oxo-1-cyclobutane-carboxylic acid | Acid hydrolysis | Dialkyl esters, 20-25% HCl, 100°C, 45-55 h | 49-92% | Ester type affects yield |

| 3 | 3-Hydroxycyclobutane carboxylic acid | Reduction | NaBH4 or catalytic hydrogenation | Variable | Selective reduction required |

| 4 | This compound | Nucleophilic substitution | Cyclohexanethiol, base or neutral conditions | Not specified | Careful control to avoid ring opening |

Research Findings and Considerations

- The hydrolysis of dialkyl esters to cyclobutane carboxylic acids under acidic conditions is well-established, with yields influenced by ester alkyl group size and reaction time.

- Mild reducing agents enable selective conversion of keto to hydroxy groups without compromising the cyclobutane ring.

- Thiol substitution reactions require optimized pH and temperature to maximize substitution efficiency while preserving ring integrity.

- Industrial scalability is feasible due to the use of readily available reagents and relatively mild conditions.

- Purification typically involves filtration, organic extraction, drying, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclohexylsulfanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl and carboxylic acid groups may also contribute to the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects

- Cyclohexylsulfanyl vs. Chlorophenyl groups introduce electron-withdrawing effects, which may lower pKa of the carboxylic acid ().

- Methyl vs. Hydroxyl : Methyl groups () add steric bulk without H-bonding capacity, whereas the hydroxyl group in the target compound facilitates crystal packing and solubility via H-bonding ().

Ring Size and Strain Effects

The cyclobutane ring introduces unique conformational strain compared to larger rings:

Table 2: Ring Size Comparison

- Acidity : The strained cyclobutane ring may increase carboxylic acid acidity compared to cyclopentane derivatives due to reduced resonance stabilization ().

- Conformation : Cyclobutane’s planar geometry (vs. chair-like cyclohexane in ) influences molecular packing and interactions with biological targets.

Hydrogen Bonding and Crystal Packing

The hydroxyl and carboxylic acid groups enable robust intermolecular interactions:

- H-Bond Networks : Similar to and , the target compound’s -OH and -COOH groups likely form chains or layers via N-H···O and O-H···N bonds, influencing solubility and crystallinity.

- Crystal Disorder : Cyclohexyl groups (as in ) may introduce disorder in crystal structures, complicating crystallization compared to smaller substituents like methyl.

Biological Activity

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is a compound of interest due to its unique structure and potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H18O3S

- Molecular Weight : 230.33 g/mol

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological properties, including:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary tests indicate that it possesses antimicrobial properties against certain bacterial strains.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

- Modulation of Oxidative Stress Pathways : It appears to enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may be linked to interference with bacterial cell wall synthesis pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Inflammation :

- A study conducted on animal models with induced inflammation showed a significant reduction in paw edema when treated with this compound. The results suggested a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

-

Antioxidant Capacity Assessment :

- In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that the compound effectively reduced oxidative stress markers compared to control groups.

-

Antimicrobial Testing :

- Laboratory tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations of 50 µg/mL, indicating its potential as a therapeutic agent against infections.

Data Summary Table

| Property | Result/Value |

|---|---|

| Molecular Formula | C11H18O3S |

| Molecular Weight | 230.33 g/mol |

| Anti-inflammatory Activity | Significant reduction in cytokines |

| Antioxidant Activity | Effective radical scavenger |

| Antimicrobial Activity | Inhibition at 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.